molecular formula C12H18N2OS B15225549 3-amino-N-butyl-4-(methylthio)benzamide

3-amino-N-butyl-4-(methylthio)benzamide

Cat. No.: B15225549
M. Wt: 238.35 g/mol
InChI Key: VGBUWTVJHKGPTA-UHFFFAOYSA-N
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Description

3-amino-N-butyl-4-(methylthio)benzamide is an organic compound with the molecular formula C12H18N2OS. This compound is characterized by the presence of an amino group, a butyl group, and a methylthio group attached to a benzamide core. It is a derivative of benzamide, which is a significant class of amide compounds widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-4-(methylthio)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzoic acid and butylamine.

    Amidation Reaction: The 4-(methylthio)benzoic acid is reacted with butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Amination: The resulting amide is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position of the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-4-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides, or amines.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-amino-N-butyl-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-butylbenzamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    3-amino-N-butylbenzamide: Lacks the methylthio group, which may influence its solubility and interaction with biological targets.

    3-amino-N-butyl-4-(ethylthio)benzamide: Contains an ethylthio group instead of a methylthio group, which may alter its steric and electronic properties.

Uniqueness

3-amino-N-butyl-4-(methylthio)benzamide is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-amino-N-butyl-4-methylsulfanylbenzamide

InChI

InChI=1S/C12H18N2OS/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15)

InChI Key

VGBUWTVJHKGPTA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)SC)N

Origin of Product

United States

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